

Canocapavir: In Vitro Antiviral Activity Assay Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Canocapavir*

Cat. No.: *B10857848*

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable capsid assembly modulator (CpAM) targeting the hepatitis B virus (HBV) core protein (HBc).^[1] It represents a distinct class of pyrazole-based CpAMs that interfere with the HBV replication cycle.^{[2][3]} Mechanistically, **canocapavir** is classified as a type II CpAM (also known as CAM-E), which functions by accelerating the kinetics of capsid assembly, leading to the formation of morphologically normal but predominantly empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.^{[4][5]} This action effectively disrupts the viral life cycle by preventing the encapsidation of the HBV genome.^{[2][5]} Furthermore, **canocapavir** has been shown to induce a conformational change in the HBc linker region, which interferes with the interaction between HBc and the HBV large surface protein (LHBs), thereby diminishing the production of empty virions.^{[3][5]} This document provides detailed protocols for assessing the in vitro antiviral activity of **canocapavir** against HBV.

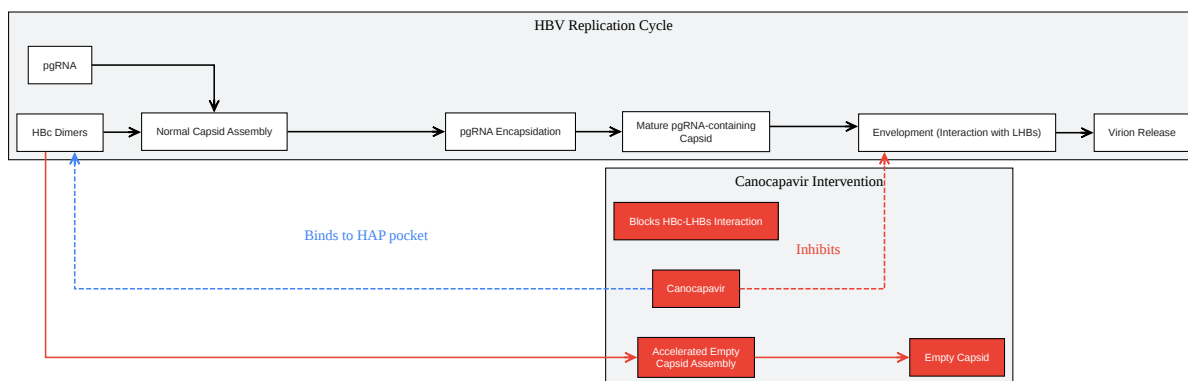
Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of **canocapavir** against HBV in various cell-based assays.

Cell Line	Assay Method	Parameter	Value	Reference
HepAD38	qPCR	EC50	0.1185 μ M (118.5 nM)	[2]
HepG2.2.15	Not Specified	EC50	10 nM	[6]
Primary Human Hepatocytes	Infection Assay	EC50	12 nM	[6]
HepAD38	MTT Assay	CC50	> 24 μ M	[2]

Mechanism of Action: Signaling Pathway

Canocapavir's mechanism of action involves binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, which allosterically modulates its function. This leads to the formation of empty viral capsids and disrupts critical protein-protein interactions necessary for viral maturation and egress.



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Caption: **Canocapavir**'s mechanism of action on the HBV replication cycle.

Experimental Protocols

Antiviral Activity in HepAD38 Cells

This protocol determines the 50% effective concentration (EC₅₀) of **canocapavir** by measuring the inhibition of HBV replication.

a. Cell Culture and Treatment:

- Culture HepAD38 cells, which replicate HBV in a tetracycline-off manner, in a suitable medium.

- To induce HBV replication, withdraw tetracycline from the culture medium.
- Seed the cells in multi-well plates and allow them to adhere.
- Treat the cells with a serial dilution of **canocapavir** for a period of 2 days.^[2] Include a mock-treated control.

b. Quantification of Capsid-Associated HBV DNA by qPCR:

- After the treatment period, lyse the cells.
- Isolate intracellular capsid-associated HBV DNA.
- Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay.
- Calculate the EC₅₀ value by plotting the percentage of HBV DNA inhibition against the log of the **canocapavir** concentration and fitting the data to a dose-response curve.

Antiviral Potency in Transiently Transfected HepG2 Cells

This protocol assesses the dose-dependent inhibition of HBV replication in a non-inducible cell line.

a. Transfection and Treatment:

- Seed HepG2 cells in multi-well plates.
- Transiently transfect the cells with a plasmid containing a 1.1-mer overlength HBV genome (e.g., pHBV1.1).
- Eight hours post-transfection, treat the cells with various concentrations of **canocapavir** for 4 days.^[2] Include positive controls such as Entecavir (ETV) and other CpAMs (e.g., Bay 41-4109, JNJ-6379) and a mock-treated control.^[2]

b. Analysis of HBV DNA Replicative Intermediates by Southern Blotting:

- After treatment, harvest the cells and extract intracellular HBV DNA replicative intermediates.
- Separate the DNA by agarose gel electrophoresis.

- Transfer the DNA to a membrane and hybridize with a DIG-labeled HBV-specific probe.
- Visualize the bands corresponding to relaxed circular DNA (RC), double-stranded linear DNA (DSL), and single-stranded linear DNA (SS) to assess the dose-dependent inhibition of HBV replication.[2]

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of **canocapavir**.

- Seed HepAD38 cells in a 96-well plate.
- Treat the cells with a serial dilution of **canocapavir** for the same duration as the antiviral assay.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Calculate the CC50 value from the dose-response curve of cell viability.

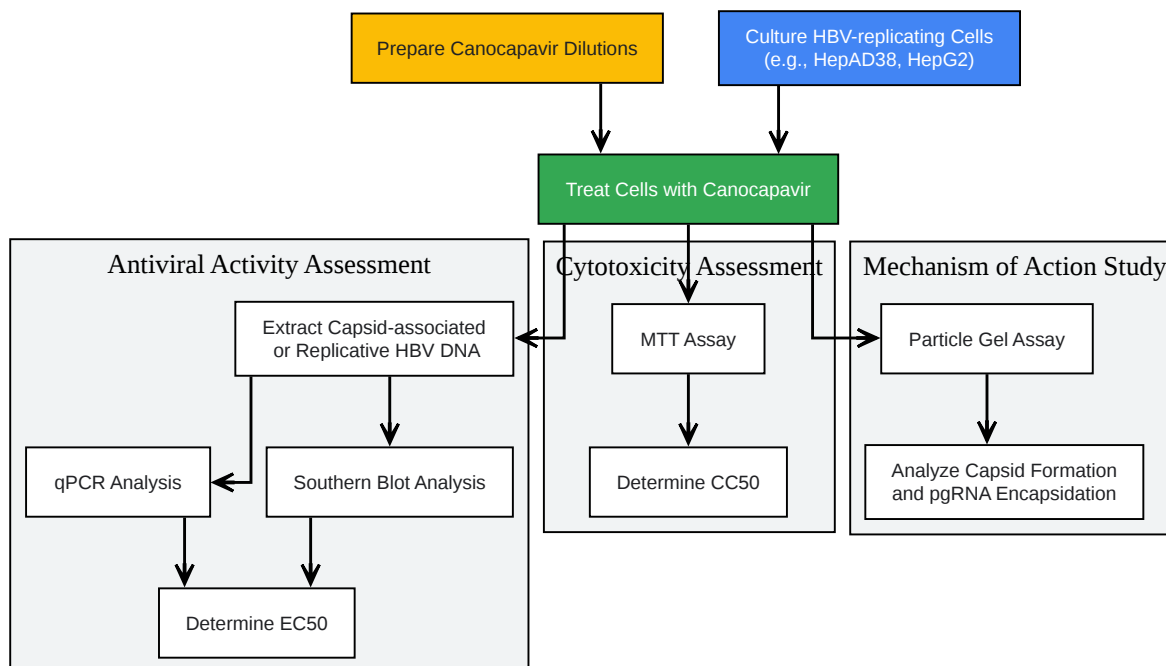
Capsid Assembly Assay (Particle Gel Assay)

This protocol evaluates the effect of **canocapavir** on the formation of HBV capsids.

- Treat HBV-replicating cells (e.g., HepAD38) with **canocapavir** for 6 days.[7]
- Lyse the cells and separate the intracellular proteins on a native agarose gel.
- Transfer the proteins to a membrane for immunoblotting.
- Probe the membrane with an anti-HBc antibody to detect intracellular capsids.[7]
- To assess pgRNA encapsidation, perform a parallel hybridization with a DIG-labeled HBV-specific probe on the same membrane.[7]

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro antiviral activity of **canocapavir**.



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Caption: General workflow for in vitro evaluation of **canocapavir**.

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References

- 1. amsbio.com [amsbio.com]
- 2. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Canocapavir: In Vitro Antiviral Activity Assay Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857848#canocapavir-in-vitro-antiviral-activity-assay-protocol]

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